

Commercial Availability and Technical Guide for Olsalazine-d3 in Research

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Compound of Interest

Compound Name: Olsalazine-d3

Cat. No.: B12375024

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability, synthesis, and quality control of **Olsalazine-d3**, a deuterated analog of the anti-inflammatory drug Olsalazine. This document outlines key suppliers, potential synthesis routes, and recommended protocols for handling and analysis to facilitate its use in research applications.

Commercial Availability

Olsalazine-d3 is available from specialized chemical suppliers catering to the research and development market. While not as widely stocked as its non-deuterated counterpart, it can be procured on a per-quote basis.

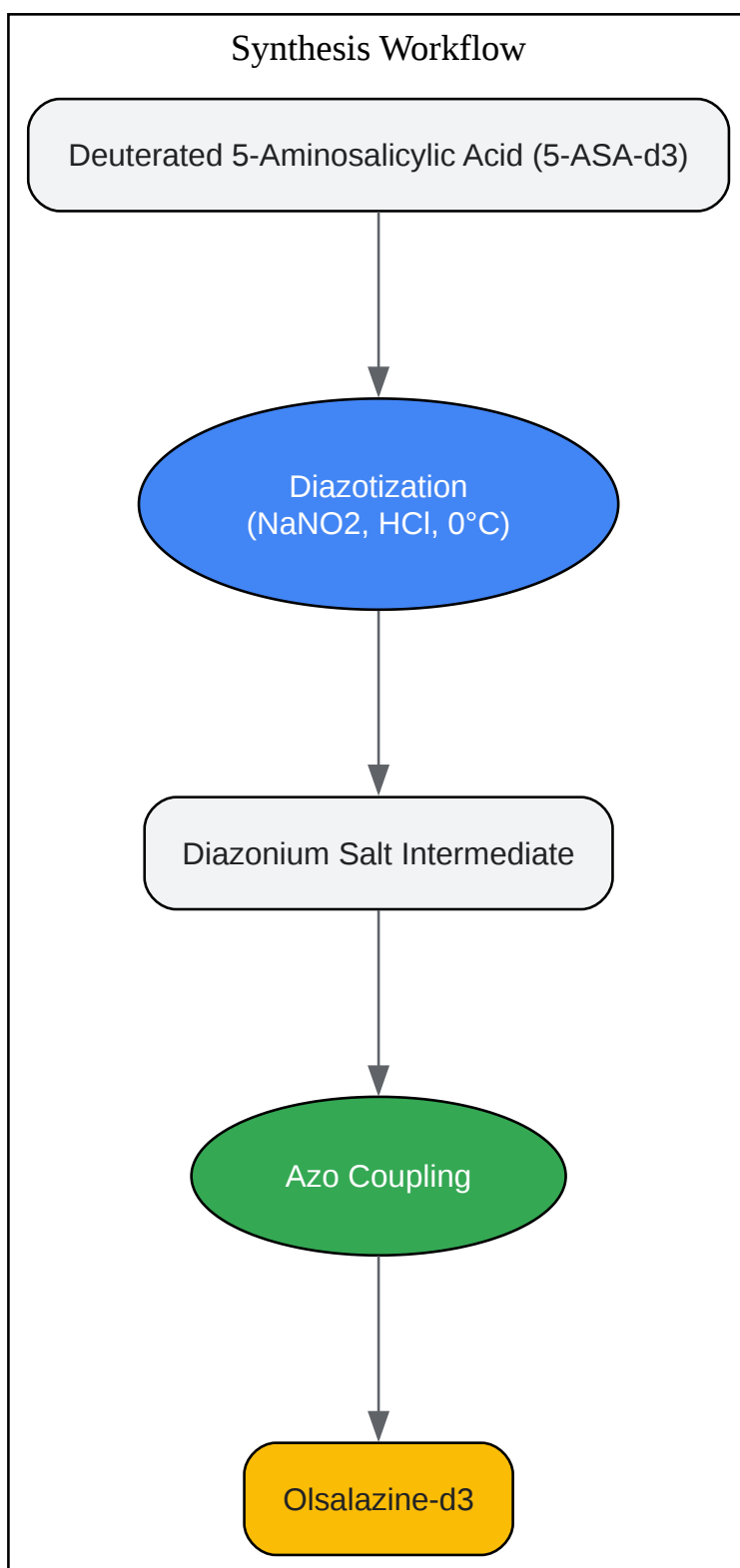
| Supplier | Product Name | Catalog Number | Availability | Notes |
|----------------|-----------------------|----------------|--------------|--|
| MedChemExpress | Olsalazine-d3 | HY-15027-d3 | Get quote | Also offers Olsalazine, Olsalazine-13C6, and Olsalazine-d3,15N2.[1] |
| Clinivex | Not explicitly listed | - | Inquire | A supplier of various deuterated compounds; may be available upon request. |

It is recommended to contact these suppliers directly to obtain current pricing, lead times, and available quantities.

Synthesis of Olsalazine-d3

While specific protocols for the synthesis of **Olsalazine-d3** are not readily available in public literature, a plausible route can be inferred from the established synthesis of Olsalazine. The key step would involve the introduction of deuterium atoms at the desired positions. A common method for synthesizing Olsalazine involves the diazotization of 5-aminosalicylic acid (5-ASA) followed by a coupling reaction.

A potential synthetic workflow for **Olsalazine-d3** is outlined below. This would likely involve using a deuterated precursor.



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Caption: Proposed synthesis workflow for **Olsalazine-d3**.

The synthesis of Olsalazine itself has been reported via the reaction of 5-aminosalicylic acid with sodium nitrite and hydrochloric acid at 0°C.[2] Greener synthesis protocols for Olsalazine analogs have also been explored, utilizing microwave irradiation.[3] Researchers may adapt these methods using a deuterated 5-aminosalicylic acid precursor to obtain **Olsalazine-d3**.

Quality Control and Purity Analysis

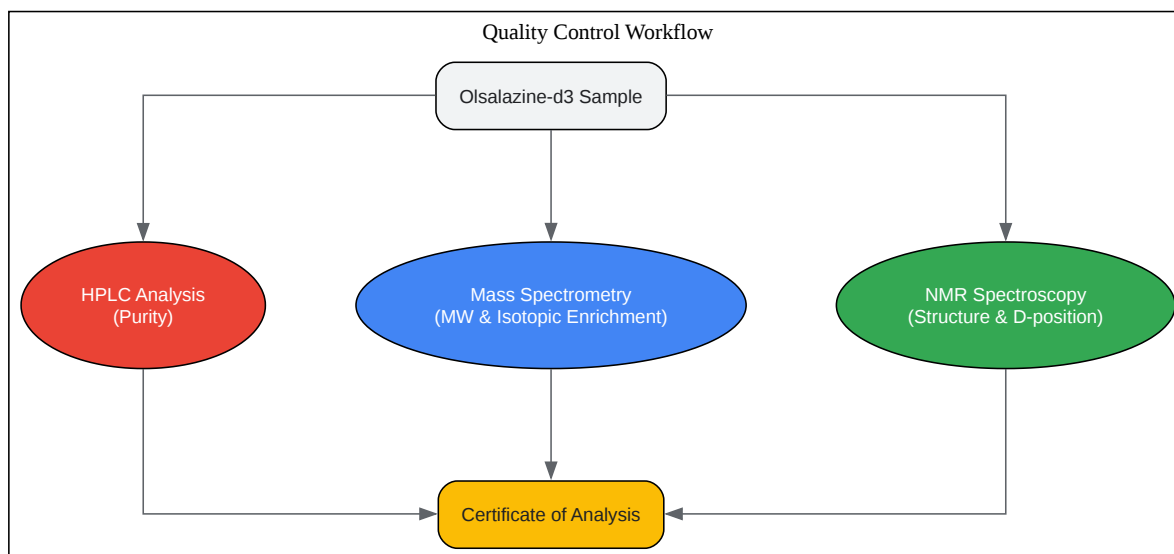
Ensuring the identity, purity, and isotopic enrichment of **Olsalazine-d3** is critical for its use in research. A combination of analytical techniques should be employed.

Recommended Analytical Methods:

- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of **Olsalazine-d3**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR and ^{13}C -NMR): To verify the chemical structure and the position of the deuterium labels.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

The European Pharmacopoeia lists nine process-related impurities for Olsalazine sodium that should be quantified to meet quality standards.[4] Researchers should be aware of these potential impurities when assessing the quality of **Olsalazine-d3**.

The workflow for quality control is depicted below:



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Caption: Quality control workflow for **Olsalazine-d3**.

Stability and Storage

Proper storage is crucial to maintain the integrity of **Olsalazine-d3**. Based on information for Olsalazine and other deuterated compounds, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |
|-------------|-------------------------------------|---|
| Temperature | 2-8°C[5] | Low temperatures slow down potential degradation. |
| Light | Protected from light | Olsalazine is a yellow crystalline powder, and light can cause degradation of photosensitive compounds. |
| Moisture | Store in a tightly closed container | To prevent hydrolysis and degradation from atmospheric moisture. |

Studies on the stability of Olsalazine and its metabolites in biological samples (urine and feces) have shown that the concentration of 5-aminosalicylic acid (a metabolite) decreases when stored at 4°C and room temperature, while Olsalazine itself is stable. This suggests that while the parent compound is relatively stable, degradation products may appear under certain conditions. For long-term storage, -20°C is a common recommendation for preserving the stability of deuterated standards.

Experimental Protocols

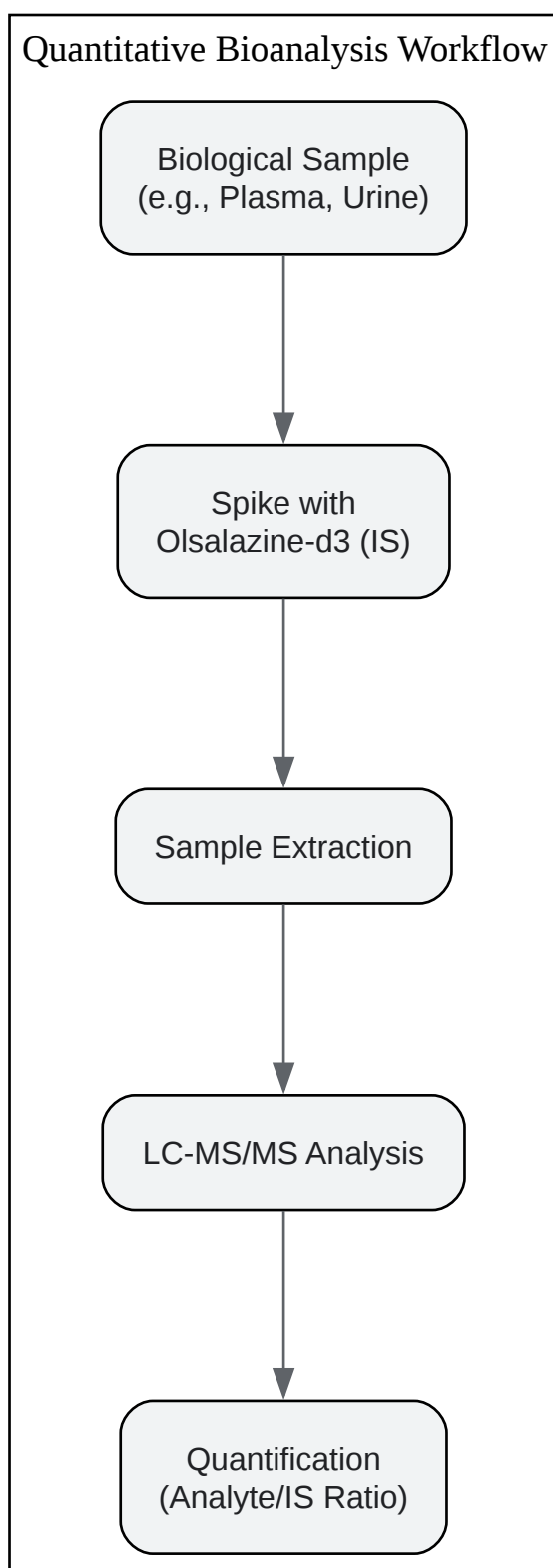
While specific experimental protocols for **Olsalazine-d3** are not detailed in the available literature, its primary use in research is as an internal standard for quantitative bioanalysis (e.g., in mass spectrometry-based assays) or as a tracer in metabolic studies.

General Protocol for Use as an Internal Standard in LC-MS/MS:

- **Preparation of Stock Solution:** Dissolve a precisely weighed amount of **Olsalazine-d3** in a suitable solvent (e.g., DMSO, methanol) to create a stock solution of known concentration. Olsalazine sodium is soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether.
- **Preparation of Working Solutions:** Prepare a series of working solutions by diluting the stock solution with the appropriate solvent.

- Sample Preparation: Spike a known amount of the **Olsalazine-d3** internal standard solution into all calibration standards, quality control samples, and unknown biological samples.
- Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
- Quantification: Calculate the concentration of the analyte (Olsalazine) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (**Olsalazine-d3**) against the calibration curve.

The following diagram illustrates the logical relationship in a typical quantitative bioanalysis workflow.



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Caption: Workflow for using **Olsalazine-d3** as an internal standard.

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